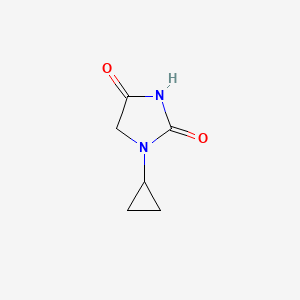

1-Cyclopropylimidazolidine-2,4-dione

Description

Historical Development and Structural Significance of Imidazolidinediones

The history of imidazolidinediones, commonly known as hydantoins, dates back to the 19th century. Their synthesis and study have since become a significant area of organic and medicinal chemistry. The structural rigidity of the hydantoin (B18101) ring, combined with its capacity for substitution at various positions, allows for the fine-tuning of its physicochemical and biological properties. This versatility has led to the development of numerous derivatives with applications ranging from anticonvulsants to antiarrhythmic and antidiabetic agents.

The synthesis of the imidazolidinedione core can be achieved through various methods, with the Bucherer-Bergs reaction being a classical and widely used approach. This reaction involves the treatment of a ketone or aldehyde with an alkali cyanide and ammonium (B1175870) carbonate to yield the corresponding 5,5-disubstituted hydantoin. Other synthetic routes have also been developed, offering access to a wider range of substituted imidazolidinediones.

Positioning of 1-Cyclopropylimidazolidine-2,4-dione within Imidazolidinedione Chemical Space

This compound represents a specific iteration within the vast chemical space of imidazolidinediones. Its defining feature is the presence of a cyclopropyl (B3062369) group attached to one of the nitrogen atoms of the imidazolidinedione ring. This seemingly simple modification has profound implications for the molecule's three-dimensional structure and electronic properties. The small, strained cyclopropyl ring introduces a degree of conformational rigidity and alters the lipophilicity of the parent molecule, potentially influencing its interaction with biological targets.

Below is a data table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1178392-11-4 |

| Molecular Formula | C₆H₈N₂O₂ |

| Molecular Weight | 140.14 g/mol |

| Appearance | Powder |

| SMILES | C1CC1N2CC(=O)NC2=O |

Rationale for Focused Academic Inquiry into this compound

The focused academic inquiry into this compound is driven by the well-established benefits of incorporating a cyclopropyl moiety into drug candidates. acs.org In medicinal chemistry, the cyclopropyl group is often used to enhance a molecule's pharmacological profile. acs.org Its introduction can lead to:

Increased Potency: The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, leading to a more favorable interaction with its target receptor or enzyme. acs.org

Improved Metabolic Stability: The C-H bonds of a cyclopropyl group are generally stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to those in linear alkyl chains. researchgate.net This can lead to a longer half-life and improved pharmacokinetic properties.

Enhanced Lipophilicity and Permeability: The cyclopropyl group can modulate the lipophilicity of a molecule, which is a critical factor for its absorption, distribution, metabolism, and excretion (ADME) profile. This can improve a compound's ability to cross biological membranes. thieme-connect.comresearchgate.net

Reduced Off-Target Effects: By constraining the molecule's conformation, the cyclopropyl group can increase its selectivity for the intended biological target, thereby reducing the likelihood of off-target interactions and associated side effects. acs.org

Given the diverse biological activities of the imidazolidinedione scaffold, the addition of a cyclopropyl group to this core structure presents a compelling strategy for the development of novel therapeutic agents with potentially superior properties. The academic interest in this compound is therefore rooted in the exploration of these potential synergistic benefits, aiming to unlock new avenues for drug discovery and development. While specific research on this exact compound is not yet widely published, its rational design based on established medicinal chemistry principles makes it a promising candidate for future investigation.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c9-5-3-8(4-1-2-4)6(10)7-5/h4H,1-3H2,(H,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYPTAUZHQKYCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cyclopropylimidazolidine 2,4 Dione and Its Derivatives

Primary Synthetic Pathways to 1-Cyclopropylimidazolidine-2,4-dione

The construction of the this compound core can be achieved through several distinct synthetic routes. These pathways often begin with simple, commercially available precursors and involve the sequential formation of the imidazolidinedione ring.

Multistep Synthesis from Simpler Precursors (e.g., N-carbamoyl-2-chloroacetamide and Cyclopropylamine)

A common and well-documented method for the synthesis of this compound involves a multistep sequence. This pathway typically begins with the acylation of urea (B33335) with chloroacetyl chloride to form N-carbamoyl-2-chloroacetamide. This intermediate possesses a reactive chlorine atom that is susceptible to nucleophilic substitution.

The subsequent reaction of N-carbamoyl-2-chloroacetamide with cyclopropylamine (B47189) leads to the formation of an acyclic urea derivative. The final step in this sequence is an intramolecular cyclization, which is often promoted by a base, to yield the desired this compound. This cyclization proceeds via an intramolecular nucleophilic attack of the nitrogen atom of the urea moiety onto the carbonyl group of the acetamide (B32628) portion, followed by the elimination of a water molecule.

A plausible reaction mechanism involves the initial nucleophilic attack of cyclopropylamine on the electrophilic carbon of the chloroacetamide, displacing the chloride ion. This is followed by a base-mediated intramolecular cyclization to form the hydantoin (B18101) ring.

One-Pot Cyclization Approaches (e.g., from Urea and Glyoxylic Acid Derivatives)

One-pot syntheses offer an efficient alternative to multistep procedures by combining multiple reaction steps into a single operation, thereby reducing reaction time, cost, and waste. For the synthesis of imidazolidine-2,4-diones, one-pot approaches often involve the condensation of a urea or a urea derivative with a 1,2-dicarbonyl compound or a precursor thereof.

While a specific one-pot synthesis of this compound from urea and a glyoxylic acid derivative is not extensively detailed in the literature, the general principles of such a reaction are well-established. In a hypothetical one-pot synthesis, N-cyclopropylurea could be reacted with a glyoxylic acid derivative in the presence of a suitable catalyst. The reaction would likely proceed through the formation of an intermediate that subsequently undergoes cyclization and dehydration to form the imidazolidinedione ring. A patent describes a one-pot synthesis of hydantoins from aldehydes and urea using transition metal catalysts, which suggests the feasibility of such an approach for the target molecule. google.com

Alternative Synthetic Routes to Imidazolidinedione Ring System Formation (e.g., from Amino Acids or Hydantoins)

The imidazolidinedione ring system can also be accessed through alternative synthetic strategies, such as the Urech hydantoin synthesis and the Bucherer-Bergs reaction.

The Urech hydantoin synthesis utilizes α-amino acids as starting materials. wikipedia.org In the context of synthesizing a 1-cyclopropyl derivative, an N-cyclopropyl-α-amino acid could be reacted with potassium cyanate (B1221674) to form an N-carbamoyl derivative, which then undergoes acid-catalyzed cyclization to yield the corresponding hydantoin. nih.gov

The Bucherer-Bergs reaction is a multicomponent reaction that employs a ketone or an aldehyde, potassium cyanide, and ammonium (B1175870) carbonate to produce 5-substituted hydantoins. wikipedia.orgmdpi.comencyclopedia.pub To synthesize a derivative of this compound using this method, a cyclopropyl-containing ketone or aldehyde would be the logical starting material. The reaction proceeds through the formation of an aminonitrile intermediate, which then reacts with carbon dioxide (from the decomposition of ammonium carbonate) to form a carbamic acid that cyclizes to the hydantoin. alfa-chemistry.com

Functionalization and Derivatization Strategies of the Imidazolidinedione Nucleus

Once the this compound core is synthesized, it can be further modified through various functionalization and derivatization strategies. These reactions allow for the introduction of diverse substituents, leading to the creation of a wide range of derivatives with potentially interesting chemical and biological properties.

Regioselective Alkylation and Acylation Reactions

The imidazolidinedione ring contains two nitrogen atoms that can potentially be alkylated or acylated. Regioselective functionalization of one nitrogen over the other is a key challenge and opportunity in the derivatization of this scaffold. The N3 position is generally more nucleophilic and less sterically hindered than the N1 position, which is already substituted with a cyclopropyl (B3062369) group.

Alkylation at the N3 position can be achieved by treating this compound with an alkyl halide in the presence of a base. The choice of base and reaction conditions can influence the regioselectivity of the alkylation.

Acylation of the imidazolidinedione nucleus introduces an acyl group, typically at the N3 position. This can be accomplished by reacting the parent compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The resulting N-acylated derivatives can serve as intermediates for further synthetic transformations. The synthesis of N,N'-diacylated imidazolidine-2-thiones has been reported, providing a basis for similar acylation strategies on the 2,4-dione core. nih.gov

Transition Metal-Catalyzed Coupling Reactions for Hybrid Structure Construction (e.g., Suzuki Coupling for Quinolone-Hydantoin Hybrids)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the connection of the imidazolidinedione scaffold to other molecular fragments.

A notable example is the use of the Suzuki coupling reaction to synthesize quinolone-hydantoin hybrids. In this approach, a bromo-functionalized quinolone is coupled with a boronic acid or ester derivative of the this compound. The reaction is typically catalyzed by a palladium complex and requires a base. This strategy allows for the creation of hybrid molecules that combine the structural features of both the quinolone and the hydantoin moieties.

Below is an interactive data table summarizing the synthetic methodologies discussed:

| Synthetic Approach | Starting Materials | Key Intermediates | Product | Relevant Citations |

| Multistep Synthesis | Urea, Chloroacetyl chloride, Cyclopropylamine | N-carbamoyl-2-chloroacetamide | This compound | |

| One-Pot Cyclization | N-cyclopropylurea, Glyoxylic acid derivative | Acyclic condensation product | This compound | google.com |

| Urech Hydantoin Synthesis | N-cyclopropyl-α-amino acid, Potassium cyanate | N-carbamoyl amino acid | This compound derivative | wikipedia.orgnih.gov |

| Bucherer-Bergs Reaction | Cyclopropyl ketone/aldehyde, KCN, (NH4)2CO3 | Aminonitrile | 5-(substituted)-1-cyclopropylimidazolidine-2,4-dione | wikipedia.orgmdpi.comencyclopedia.pubalfa-chemistry.com |

| Regioselective Alkylation | This compound, Alkyl halide | N/A | N3-alkyl-1-cyclopropylimidazolidine-2,4-dione | |

| Regioselective Acylation | This compound, Acyl chloride | N/A | N3-acyl-1-cyclopropylimidazolidine-2,4-dione | nih.gov |

| Suzuki Coupling | Bromo-quinolone, Boronic acid of hydantoin | N/A | Quinolone-Hydantoin Hybrid |

Stereoselective Synthesis of Chiral Analogues

The synthesis of enantiomerically pure chiral compounds is of paramount importance in drug discovery, as different enantiomers of a molecule can exhibit distinct pharmacological and toxicological profiles. For analogues of this compound, stereoselectivity can be introduced at the C5 position of the imidazolidine (B613845) ring.

One prominent method for achieving this is through asymmetric hydrogenation . A 2021 study published in Organic Letters described the enantioselective synthesis of chiral substituted 2,4-diketoimidazolidines via this approach. nih.gov While this study did not specifically report on the 1-cyclopropyl derivative, the methodology is broadly applicable. The process typically involves the hydrogenation of a 5-alkylidene hydantoin precursor in the presence of a chiral catalyst, such as a rhodium or iridium complex with a chiral phosphine (B1218219) ligand. The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee).

Another strategy involves the use of chiral auxiliaries . Oxazolidinones, for instance, are well-established chiral auxiliaries that can be employed in various asymmetric transformations. These auxiliaries can be attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction, after which the auxiliary can be cleaved to yield the desired chiral product.

Furthermore, organocatalysis has emerged as a powerful tool for stereoselective synthesis. Chiral Brønsted acids, such as chiral phosphoric acids, have been used to catalyze the enantioselective construction of substituted hydantoins. This method involves the annulation of ureas with glyoxals, proceeding through a Heyns rearrangement mechanism to afford chiral hydantoin structures. researchgate.net The development of chiral ligands for metal-catalyzed reactions also represents a viable route. For example, new chiral ligands based on imidazolidin-4-one (B167674) derivatives have been synthesized and their copper(II) complexes have shown high enantioselectivity in asymmetric Henry reactions, suggesting their potential applicability in the synthesis of other chiral imidazolidine structures. beilstein-journals.org

The Bucherer-Bergs reaction, a classic method for synthesizing hydantoins, generally exhibits low stereoselectivity. mdpi.comdntb.gov.ua However, by carefully selecting substrates with specific steric and electronic properties, it is possible to influence the reaction rate and enantioselectivity, favoring the formation of one enantiomer over the other. mdpi.com

Table 1: Methodologies for Stereoselective Synthesis of Chiral Imidazolidine-2,4-dione Analogues

| Methodology | Description | Key Features |

|---|---|---|

| Asymmetric Hydrogenation | Hydrogenation of a 5-alkylidene hydantoin precursor using a chiral metal catalyst. | High enantiomeric excess can be achieved; catalyst selection is critical. |

| Chiral Auxiliaries | Temporary attachment of a chiral molecule to guide a stereoselective reaction. | Versatile and well-established method; auxiliary is typically recoverable. |

| Organocatalysis | Use of small chiral organic molecules (e.g., chiral phosphoric acids) to catalyze enantioselective reactions. | Metal-free conditions; can provide high enantioselectivity. |

| Chiral Ligand Metal Catalysis | Employment of chiral ligands with metal centers to create an asymmetric catalytic environment. | High catalytic activity and enantioselectivity. |

Modifications to Introduce Specific Pharmacophores (e.g., Halogenation, Trifluoromethylation)

The introduction of specific pharmacophores, such as halogens or trifluoromethyl groups, onto the this compound scaffold can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.

Halogenation can be achieved through various methods. Direct electrophilic halogenation at the C5 position of the hydantoin ring is a common approach. Reagents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or molecular iodine can be used for chlorination, bromination, and iodination, respectively. The reactivity of the C5 position, which behaves like a reactive methylene (B1212753) group, facilitates these base-catalyzed condensation reactions. thieme-connect.de

Trifluoromethylation , the introduction of a -CF3 group, is a widely used strategy in medicinal chemistry to enhance drug efficacy. mdpi.com Several methods can be envisioned for the trifluoromethylation of this compound derivatives. Radical trifluoromethylation, using reagents like Togni's reagent or Umemoto's reagent, can be employed to introduce the -CF3 group at various positions. Nucleophilic trifluoromethylation, often utilizing Ruppert's reagent (TMSCF3), is another powerful technique. mdpi.com The development of novel fluorinated building blocks, such as trifluoromethylated hydrazonoyl halides, also provides versatile precursors for synthesizing trifluoromethyl-containing heterocyclic compounds. nih.gov

These modifications can be strategically applied to different positions of the this compound molecule. For instance, halogenation or trifluoromethylation of an aromatic substituent at the C5 position can be achieved through standard aromatic substitution reactions prior to the construction of the hydantoin ring.

Table 2: Methods for Introducing Halogen and Trifluoromethyl Pharmacophores

| Modification | Reagents and Methods | Purpose |

|---|---|---|

| Halogenation | N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS), Molecular Iodine (I2) | Modulate lipophilicity, introduce sites for further functionalization, enhance binding interactions. |

| Trifluoromethylation | Togni's reagent, Umemoto's reagent (radical); Ruppert's reagent (nucleophilic) | Increase metabolic stability, enhance binding affinity, alter electronic properties. |

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Elucidating Connectivity and Stereochemistry (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy

In ¹H NMR analysis of 1-Cyclopropylimidazolidine-2,4-dione, distinct signals are expected for the protons of the cyclopropyl (B3062369) group, the methylene (B1212753) protons of the imidazolidine (B613845) ring, and the N-H proton.

Cyclopropyl Protons: The methine proton on the cyclopropyl ring attached to the nitrogen (N-CH) would appear as a multiplet due to coupling with the adjacent methylene protons within the cyclopropyl ring. The four methylene protons of the cyclopropyl ring are diastereotopic and are expected to appear as complex multiplets in the upfield region of the spectrum.

Imidazolidine Ring Protons: The two protons of the methylene group (-CH₂-) in the five-membered ring are chemically equivalent and should produce a singlet. The N-H proton of the imidazolidine ring is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, four distinct carbon signals are predicted.

Carbonyl Carbons: Two signals are expected in the downfield region, corresponding to the two non-equivalent carbonyl carbons (C=O) of the dione (B5365651) structure.

Imidazolidine Ring Carbon: The methylene carbon (-CH₂-) of the imidazolidine ring will appear as a single peak.

Cyclopropyl Carbons: The methine carbon (N-CH) and the two equivalent methylene carbons (-CH₂-) of the cyclopropyl ring will each produce a distinct signal in the upfield region.

The following tables summarize the predicted chemical shifts for this compound.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| N-H (Imidazolidine) | 8.0 - 9.5 | br s | 1H |

| CH₂ (Imidazolidine) | ~4.0 | s | 2H |

| N-CH (Cyclopropyl) | 2.5 - 3.0 | m | 1H |

| CH₂ (Cyclopropyl) | 0.7 - 1.2 | m | 4H |

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Position 2) | 155 - 160 |

| C=O (Position 4) | 170 - 175 |

| CH₂ (Imidazolidine) | 45 - 50 |

| N-CH (Cyclopropyl) | 28 - 33 |

| CH₂ (Cyclopropyl) | 5 - 10 |

Mass Spectrometry for Molecular Mass Determination and Fragmentation Pattern Analysis (e.g., HRMS, ESI-MS, FAB, CI)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.

For this compound (C₆H₈N₂O₂), the expected exact molecular weight is approximately 140.0586 g/mol . In an MS experiment, the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be observed at m/z 140 or 141, respectively.

The fragmentation of the molecule under ionization would likely proceed through several key pathways:

Loss of the cyclopropyl group: Cleavage of the N-cyclopropyl bond would result in a significant fragment.

Ring fragmentation: The imidazolidine-2,4-dione ring could undergo characteristic cleavages, such as the loss of isocyanate (HNCO) or carbon monoxide (CO).

Retro-Diels-Alder type reactions: Cleavage across the heterocyclic ring could lead to smaller, stable fragments.

Predicted Mass Spectrometry Fragmentation Data

| Predicted m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 141 | [M+H]⁺ | Protonated molecular ion |

| 140 | [M]⁺ | Molecular ion |

| 99 | [M-C₃H₅]⁺ | Loss of cyclopropyl radical |

| 83 | [C₄H₃N₂O]⁺ | Loss of CO and NH |

| 56 | [C₃H₄N]⁺ | Fragment from ring cleavage |

Vibrational Spectroscopy for Functional Group Identification (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is excellent for identifying the functional groups present. For this compound, the key absorptions are expected from the N-H and C=O bonds.

N-H Stretching: A moderate to strong absorption band is expected in the region of 3200-3300 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the amide group.

C-H Stretching: C-H stretching vibrations for the cyclopropyl and methylene groups would appear just below 3000 cm⁻¹.

C=O Stretching: The two carbonyl groups of the dione are a prominent feature. Asymmetric and symmetric stretching vibrations are expected to produce two strong, distinct absorption bands in the range of 1700-1780 cm⁻¹. The exact positions can indicate the degree of ring strain and hydrogen bonding.

Predicted Infrared (IR) Spectroscopy Data

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200 - 3300 | N-H Stretch | Amide (Imide) |

| 2950 - 3050 | C-H Stretch | Cyclopropyl & Methylene |

| 1700 - 1780 | C=O Stretch (asymmetric & symmetric) | Dione (Imide) |

| 1350 - 1450 | C-N Stretch | Amide (Imide) |

X-ray Crystallography for Solid-State Molecular Geometry and Packing Arrangements

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsional angles of this compound.

A crystallographic study would confirm the geometry of the nearly planar imidazolidine-2,4-dione ring and the orientation of the cyclopropyl substituent relative to this ring. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the N-H group and the carbonyl oxygens, which dictate how the molecules pack together to form a crystal lattice. Currently, there is no publicly available crystal structure for this specific compound in crystallographic databases.

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., Thin Layer Chromatography, High-Performance Liquid Chromatography)

Chromatographic methods are essential for separating the components of a mixture and assessing the purity of a compound.

Thin Layer Chromatography (TLC): TLC is a rapid and effective technique for monitoring the progress of a reaction and for a preliminary assessment of purity. For a moderately polar compound like this compound, a silica (B1680970) gel plate would be used as the stationary phase. A mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) would likely provide good separation and a reasonable retention factor (Rf) value.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to quantify the purity of a substance. A reversed-phase HPLC method would be most suitable, employing a C18 column as the stationary phase. The mobile phase would typically be a gradient of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to ensure sharp peak shapes. The compound would be detected using a UV detector, likely set at a wavelength where the carbonyl groups absorb, such as 210-220 nm. This method would be capable of separating the target compound from any starting materials, by-products, or degradation products.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. For imidazolidine-2,4-dione derivatives, these calculations can provide insights into molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity.

For instance, DFT calculations have been employed to study the tautomeric forms of 5-substituted imidazolidine-2,4-diones, revealing that the keto-enol tautomerism is influenced by the nature of the substituent. Such studies indicate that the diketo form is generally the most stable. mdpi.comresearchgate.net These calculations also provide values for key quantum chemical descriptors that are often used in predicting reactivity.

| Mulliken Charges | Varies by atom | Provides insight into the partial charges on individual atoms, indicating sites for nucleophilic or electrophilic attack. mdpi.com |

For 1-Cyclopropylimidazolidine-2,4-dione, it is anticipated that the cyclopropyl (B3062369) group, with its unique electronic properties, would influence the electron density distribution within the imidazolidine-2,4-dione ring, potentially affecting its reactivity and interaction with biological targets.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. These simulations can reveal the preferred conformations of a molecule and its interactions with its environment, such as solvent molecules or a protein binding site.

For hydantoin-based peptidomimetics, MD simulations, in conjunction with experimental techniques like NMR, have been used to investigate their propensity to adopt defined secondary structures, such as α-helices and β-turns. nih.govacs.org These studies have shown that the conformational preferences are influenced by intramolecular hydrogen bonding and the nature of the substituents on the hydantoin (B18101) ring. nih.govacs.org While specific MD simulation data for this compound is scarce, it is expected that the rigid cyclopropyl group would restrict the conformational flexibility of the molecule compared to more flexible alkyl substituents. MD simulations could precisely map the accessible conformational space and the energetic barriers between different conformations.

Ligand-Protein Docking Studies for Biological Target Engagement Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in virtual screening and in understanding the structural basis of ligand-receptor interactions. The imidazolidine-2,4-dione scaffold has been investigated as a potential inhibitor for various biological targets.

DNA Gyrase: DNA gyrase is a well-established antibacterial target. biorxiv.org While direct docking studies of this compound with DNA gyrase are not readily available, virtual screening and docking of other small molecules, including those with heterocyclic scaffolds, have been performed to identify potential inhibitors. researchgate.netnih.govresearchgate.net These studies typically identify key interactions, such as hydrogen bonds and hydrophobic contacts, within the ATP-binding site of the GyrB subunit.

PfDHODH (Plasmodium falciparum Dihydroorotate (B8406146) Dehydrogenase): PfDHODH is a key enzyme in the pyrimidine (B1678525) biosynthesis pathway of the malaria parasite and a validated drug target. Although specific docking studies of this compound against PfDHODH have not been reported, the general structural requirements for PfDHODH inhibitors have been explored through computational methods for other chemical scaffolds.

CB1 Cannabinoid Receptor: The CB1 receptor is a G-protein coupled receptor involved in various physiological processes. Imidazolidinedione derivatives have been characterized as selective ligands for the CB1 receptor, acting as neutral antagonists or inverse agonists. nih.govnih.gov Molecular modeling studies have been conducted to understand the binding mode of these derivatives within the CB1 receptor, providing insights for the design of new antagonists. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are widely used in drug discovery to predict the activity of new compounds and to guide lead optimization.

Several QSAR studies have been performed on imidazolidine-2,4-dione and related thiazolidine-2,4-dione derivatives for various biological activities. For example, 3D-QSAR studies using CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) have been conducted on imidazolidine-2,4-dione derivatives as inhibitors of protein tyrosine phosphatase 1B (PTP1B). nih.gov These studies have yielded predictive models that highlight the structural features important for inhibitory activity. nih.gov Similarly, QSAR models have been developed for thiazolidine-2,4-dione derivatives to predict their antihyperglycemic activity. nih.gov While a specific QSAR model for this compound is not available, the methodologies employed in these studies could be applied to a series of cyclopropyl-containing analogs to develop a predictive model for a specific biological activity.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Compound Design

In silico ADME prediction is a crucial component of modern drug discovery, allowing for the early assessment of the pharmacokinetic properties of a compound. Various computational models are available to predict properties such as solubility, permeability, metabolism by cytochrome P450 enzymes, and potential for toxicity.

For novel hydantoin derivatives, in silico ADME properties have been predicted using web-based tools like SwissADME. researchgate.net These predictions typically assess compliance with drug-likeness rules, such as Lipinski's rule of five, and provide estimates for gastrointestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes. rdd.edu.iqymerdigital.comnih.govresearchgate.netnih.gov

Table 2: Representative Predicted ADME Properties for Small Molecules with Hydantoin Scaffolds

| ADME Property | Typical Predicted Outcome | Importance in Drug Design |

|---|---|---|

| Lipinski's Rule of Five | Generally compliant | Indicates good oral bioavailability potential. |

| Gastrointestinal Absorption | High | Essential for orally administered drugs. |

| Blood-Brain Barrier Permeation | Variable (often predicted as non-permeant) | Important for CNS-targeting or peripherally-acting drugs. |

| CYP450 Inhibition | Variable (often predicted as an inhibitor of some isoforms) | Indicates potential for drug-drug interactions. |

| Ames Toxicity | Typically predicted as non-mutagenic | An early indicator of potential carcinogenicity. |

For this compound, it is expected that its relatively small size and the presence of both hydrogen bond donors and acceptors would result in favorable predicted ADME properties, making it a potentially good candidate for further development.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling can be used to investigate the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and reaction energetics. This information is valuable for optimizing reaction conditions and understanding the formation of byproducts.

The synthesis of hydantoins can be achieved through various methods, including the Bucherer-Bergs reaction. nih.gov Computational studies on the synthesis of related heterocyclic compounds, such as nitrofurantoin (B1679001) and dantrolene, have utilized DFT calculations and microkinetic simulations to elucidate the reaction mechanism under different conditions. rsc.org While a specific computational study on the synthesis mechanism of this compound is not prominent in the literature, similar computational approaches could be applied to understand the reaction pathways involved in its formation, for instance, through the reaction of an appropriate amino acid precursor with a cyanate (B1221674) or isocyanate. thieme-connect.comresearchgate.net

Biological Activity Studies and Mechanistic Insights Excluding Clinical and Toxicity Data

Antimicrobial Research Applications

Derivatives of imidazolidine-2,4-dione have demonstrated a range of antimicrobial activities, prompting further exploration into their therapeutic potential.

The antibacterial potential of imidazolidine-2,4-dione derivatives has been evaluated against a spectrum of both Gram-positive and Gram-negative bacteria. A study on various imidazolidine-2,4-dione derivatives revealed moderate antibacterial activity against 15 bacterial strains. kg.ac.rs The inhibitory effects were found to be dependent on the specific chemical structure of the compound and the bacterial species being tested. kg.ac.rsresearchgate.net For instance, certain thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids have shown minimum inhibitory concentrations (MIC) as low as 3.91 mg/L against reference bacterial strains. nih.gov Some of these compounds exhibited antibacterial activity comparable or even superior to established antibiotics like oxacillin (B1211168) and cefuroxime. nih.gov

The mechanism of antibacterial action for some related compounds, such as certain fluoroquinolones, involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. researchgate.net While the precise mechanisms for all 1-cyclopropylimidazolidine-2,4-dione derivatives are not fully elucidated, the structural similarities suggest that interference with essential bacterial enzymes is a likely mode of action. Further research into novel linezolid-based oxazolidinones has shown that some derivatives exhibit excellent potency against Bacillus subtilis and Pseudomonas aeruginosa with MIC values of 1.17 μg/mL. mdpi.com

Table 1: Antibacterial Activity of Selected Imidazolidine-2,4-dione Derivatives

| Compound/Derivative | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids | Gram-positive and Gram-negative bacteria | 3.91 mg/L | nih.gov |

| Novel linezolid-based oxazolidinones (2 and 3a) | Bacillus subtilis | 1.17 | mdpi.com |

| Novel linezolid-based oxazolidinones (2 and 3a) | Pseudomonas aeruginosa | 1.17 | mdpi.com |

| Thiazole derivatives (6d) | Proteus vulgaris | 128 | jums.ac.ir |

Research has also extended to the antifungal properties of imidazolidine-2,4-dione derivatives. Studies have shown that these compounds can exhibit inhibitory effects against various fungal species. For example, a series of twenty-two different imidazolidine-2,4-dione derivatives were tested against four strains of yeast, demonstrating weak antifungal activity. kg.ac.rsresearchgate.net

In other studies, specific derivatives have shown more promising results. For instance, certain imidazole (B134444) derivatives containing a 2,4-dienone motif exhibited potent, broad-spectrum inhibitory effects toward Candida spp., including fluconazole-resistant isolates, with MIC values of 8 µg/mL. nih.gov The antifungal activity is influenced by the specific substitutions on the imidazolidine-2,4-dione core structure. nih.gov For example, the presence of electron-donating or electron-withdrawing groups on the arylidene moieties of the heterocyclic ring has been shown to enhance the antifungal activity. nih.gov

Table 2: Antifungal Activity of Selected Imidazolidine-2,4-dione Derivatives

| Compound/Derivative | Fungal Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Imidazole derivatives with 2,4-dienone motif (31 and 42) | Candida albicans 64110 (fluconazole-resistant) | 8 | nih.gov |

| Thiazolidine-2,4-dione derivatives | Various fungal species | - | nih.gov |

The antiviral potential of imidazolidinones and imidazolidine-2,4-diones has been an area of active research. nih.govresearchgate.net These compounds have been investigated for their activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), dengue virus, and enterovirus. nih.govresearchgate.netresearchgate.net The mechanism of action for some of these derivatives involves the inhibition of viral enzymes that are essential for replication. For instance, certain imidazolidinones act as inhibitors of HIV aspartic protease and as CCR5 co-receptor antagonists. nih.govresearchgate.net Others have been found to inhibit the NS3 serine protease of HCV and the NS2B-NS3 protease of the dengue virus. nih.govresearchgate.net While much of this research has focused on the broader class of imidazolidinones, it provides a foundation for the potential antiviral applications of this compound and its specific derivatives.

The emergence of drug-resistant tuberculosis has spurred the search for new therapeutic agents. Thiazolidinone-based compounds, which share a structural resemblance to imidazolidine-2,4-diones, have demonstrated promising antitubercular properties in vitro. nih.govresearchgate.net Some of these derivatives have exhibited high antimycobacterial activity, with MICs in the sub-micromolar range (0.078–0.283 µM). nih.govnih.gov

A significant finding in this area is the synergistic effect observed when these compounds are combined with existing first-line antitubercular drugs. nih.gov Certain thiazolidine-2,4-dione hybrids have shown a synergistic effect with isoniazid (B1672263) or rifampicin, suggesting their potential as co-adjuvants in tuberculosis treatment. nih.govnih.gov This synergistic action could help to enhance the efficacy of current treatment regimens and combat drug resistance.

Antiparasitic Activity Research

The antiparasitic properties of compounds containing the cyclopropyl (B3062369) moiety have been a subject of interest, particularly in the context of malaria.

The threat of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, necessitates the development of new antimalarial agents. mdpi.com Research has identified the cyclopropyl carboxamide chemotype as a promising structural class with potent antiparasitic activity. nih.govnih.gov Although not imidazolidine-diones, these findings highlight the potential of the cyclopropyl group in antimalarial drug design.

Structure-activity relationship studies have revealed that the N-cyclopropyl substituent can significantly impact the antiparasitic activity of certain compounds. nih.gov The mechanism of action for some of these cyclopropyl-containing compounds has been identified as the inhibition of cytochrome b, a key protein in the parasite's mitochondrial electron transport chain. nih.govnih.gov This inhibition disrupts the parasite's energy metabolism, leading to its death. nih.gov Furthermore, these compounds have demonstrated activity against various life cycle stages of the parasite, including the asexual blood stages, male gametes, and exoerythrocytic forms. nih.govnih.gov Novel bioinspired imidazolidinedione derivatives have been synthesized and tested against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum, showing stronger effects against the resistant strain. mdpi.com

Table 3: Antimalarial Activity of Selected Imidazolidinedione and Related Derivatives

| Compound/Derivative | Plasmodium falciparum Strain | IC50 | Reference |

|---|---|---|---|

| Bioinspired imidazolidinedione derivatives | W2 (chloroquine-resistant) | 4.98–11.95 µM | mdpi.com |

| Bioinspired imidazolidinedione derivatives | D10 (chloroquine-sensitive) | 12.75–19.85 µM | mdpi.com |

| Cyclopropyl carboxamide (WJM280) | Asexual stage | 40 nM | nih.gov |

Targeting Specific Parasitic Enzymes (e.g., Plasmodium falciparum Dihydroorotate (B8406146) Dehydrogenase)

The enzyme dihydroorotate dehydrogenase (DHODH) is a critical target in the development of antimalarial agents. This enzyme catalyzes the fourth and rate-limiting step in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA, RNA, glycoproteins, and phospholipids. nih.gov The parasite responsible for the most lethal form of malaria, Plasmodium falciparum, is entirely dependent on this de novo synthesis for its survival as it lacks the ability to salvage pyrimidine bases from its human host. nih.govtandfonline.com

Inhibition of P. falciparum dihydroorotate dehydrogenase (PfDHODH) effectively halts parasite proliferation. tandfonline.com Research has led to the discovery of various potent and selective inhibitors of PfDHODH, including triazolopyrimidines, thiophene-2-carboxamides, and azetidine-2-carbonitriles. nih.govtandfonline.comguidetomalariapharmacology.org These inhibitors typically bind to a hydrophobic pocket at the N-terminus of the enzyme, where the ubiquinone cofactor would normally bind. mdpi.com This binding site is structurally distinct from the human DHODH enzyme, allowing for the development of inhibitors that are highly selective for the parasite's enzyme. nih.gov The selective inhibition of PfDHODH disrupts the parasite's ability to produce essential pyrimidines, leading to its death, and this mechanism is effective against both the blood and liver stages of P. falciparum. tandfonline.com

Enzyme Modulation and Receptor Binding Studies

ADAMTS Protease Inhibition and Selectivity Profiling

The ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin Motifs) family of proteases are zinc-dependent metalloproteinases involved in a variety of physiological and pathological processes, including tissue remodeling and inflammation. Small molecules with the ability to chelate the zinc ion in the active site of these enzymes can act as inhibitors. nih.gov The imidazolidine-2,4-dione scaffold is among the chemical groups, alongside hydroxamates, carboxylates, and thiolates, that are capable of competitively binding to the catalytic zinc ion in metalloproteinases. nih.gov This suggests a theoretical basis for the potential of compounds containing the this compound structure to act as inhibitors of ADAMTS proteases. The selectivity of such potential inhibition would be a critical factor, as cross-reactivity with other metalloproteinases, such as matrix metalloproteinases (MMPs), could lead to off-target effects. Further profiling would be necessary to determine the specific inhibitory activity and selectivity of this compound against various ADAMTS family members.

Allosteric Modulation of Neurotransmitter Receptors (e.g., GABA_A Receptor)

The GABA_A receptor is a ligand-gated ion channel that is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its activity can be modulated by a variety of compounds that bind to allosteric sites, which are distinct from the GABA binding site. Positive allosteric modulators enhance the receptor's function, while negative allosteric modulators decrease it. nih.gov Despite the known modulatory activity of various heterocyclic compounds on the GABA_A receptor, a review of the available scientific literature did not yield specific studies investigating the allosteric modulation of the GABA_A receptor by this compound.

Cannabinoid Receptor (CB1) Ligand Interactions and Inverse Agonism

The cannabinoid receptor 1 (CB1) is a G protein-coupled receptor that is widely expressed in the central nervous system and is a key component of the endocannabinoid system. While agonists at this receptor can stimulate appetite and produce other effects, inverse agonists bind to the receptor and produce an effect opposite to that of an agonist, often by stabilizing the receptor in an inactive conformation. nih.gov

Derivatives of imidazolidine-2,4-dione have been synthesized and characterized as potent inverse agonists of the CB1 receptor. These compounds have demonstrated high affinity and selectivity for the human CB1 receptor. For instance, studies have shown that certain 1,3,5-triphenylimidazolidine-2,4-dione derivatives exhibit significant inverse agonist properties, as determined by their ability to decrease basal [³⁵S]GTPγS binding. researchgate.netresearchgate.net This indicates that these compounds can reduce the constitutive activity of the CB1 receptor.

| Compound | Affinity (pKi) for human CB1 Receptor | Functional Activity |

|---|---|---|

| DML20 (3-(2-ethylmorpholino)-5,5'-di(p-bromophenyl)-imidazolidinedione) | Data not specified | Neutral antagonist in rat cerebellum; Inverse agonist in CHO cells expressing human CB1 |

| DML21 (3-(1-hydroxypropyl)-5,5'-di(p-bromophenyl)-imidazolidinedione) | Data not specified | Neutral antagonist in rat cerebellum; Inverse agonist in CHO cells expressing human CB1 |

| DML23 (3-heptyl-5,5'-di(p-bromophenyl)-imidazolidinedione) | Data not specified | Neutral antagonist in rat cerebellum; Inverse agonist in CHO cells expressing human CB1 |

Other Biological Pathway Investigations

Antidiabetic Mechanism Exploration

The imidazolidine-2,4-dione scaffold is structurally related to the thiazolidinedione (TZD) class of antidiabetic drugs. TZDs are known to improve insulin (B600854) sensitivity, primarily by acting as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ). asianpubs.org Based on the principle of bioisosterism, where a functional group is replaced by another with similar properties, researchers have investigated imidazolidine-2,4-dione derivatives as potential antidiabetic agents. asianpubs.org

Several studies have synthesized and evaluated novel imidazolidine-2,4-dione derivatives for their hypoglycemic activity. asianpubs.orgnih.govresearchgate.net One proposed mechanism for some of these derivatives is the inhibition of protein tyrosine phosphatase-1B (PTP1B), a negative regulator of both insulin and leptin signaling pathways. nih.gov Inhibition of PTP1B is considered a promising strategy for the treatment of type 2 diabetes. Additionally, some imidazolidine-2,4-dione derivatives have been shown to increase insulin release in the presence of glucose in in vitro models. nih.gov

| Compound Series | Proposed Mechanism of Action | Observed Effect |

|---|---|---|

| N1-substituted imidazolidine-2,4-diones | Not specified | Some compounds showed antidiabetic activity in a mouse hyperglycemia model. asianpubs.org |

| C5-substituted imidazolidine-2,4-diones | Not specified | Some compounds showed antidiabetic activity in a mouse hyperglycemia model. asianpubs.org |

| 6-methyl-chromonyl-imidazolidinediones | Insulinotropic activity | Increased insulin release in the presence of 5.6 mmol/L glucose. nih.gov |

| Imidazolidine-2,4-dione derivatives (unspecified) | PTP1B inhibition | Identified as selective PTP1B inhibitors. nih.gov |

Lack of Available Research Data on the Antioxidant and Antiradical Properties of this compound

A thorough review of scientific literature reveals a significant gap in the research concerning the direct antioxidant and antiradical properties of the chemical compound this compound. At present, there are no available studies specifically investigating or reporting on the efficacy of this compound in scavenging free radicals or its potential antioxidant activity through various in vitro or in vivo assays.

While research into the biological activities of related heterocyclic compounds, such as thiazolidine-2,4-dione derivatives, has been conducted, these findings are not directly applicable to this compound. mdpi.comresearchgate.netnih.govmdpi.com The antioxidant potential of chemical compounds is highly dependent on their specific molecular structure. mdpi.commdpi.com Therefore, without dedicated studies on this compound, no scientifically accurate data on its antioxidant or antiradical properties can be provided.

Further research is required to determine if this compound possesses any significant antioxidant or antiradical characteristics. Such studies would need to be specifically designed to evaluate this compound using established methodologies.

Materials Science and Biotechnological Applications

Functional Roles in Polymer Systems (e.g., Stabilization)

Searches of scientific databases and chemical literature did not yield specific studies detailing the functional roles of 1-Cyclopropylimidazolidine-2,4-dione in polymer systems. While one source generically mentions that the compound can be used as an additive in the manufacturing of polymers, there is no specific information available regarding its role as a stabilizer or any other functional capacity within a polymer matrix. biosynth.com Detailed research findings on its mechanism of action or the types of polymers it may be used with are not publicly available.

Interactions with Nucleic Acids and Implications for Molecular Biology Techniques (e.g., DNA Polymerase Inhibition and PCR applications)

There is currently no available scientific literature or research data to suggest that this compound interacts with nucleic acids. Consequently, there is no information regarding its potential as a DNA polymerase inhibitor or its applications in molecular biology techniques such as the polymerase chain reaction (PCR). While related heterocyclic compounds have been investigated for such properties, these findings cannot be attributed to this compound.

Applications as Building Blocks for Complex Chemical Libraries

The utility of this compound as a building block for the synthesis of complex chemical libraries is not specifically detailed in the available literature. Although its structure suggests potential for derivatization, which is a key aspect of creating chemical libraries for drug discovery and other applications, no published studies were found that explicitly demonstrate its use for this purpose.

Compound Information

| Compound Name |

| This compound |

| Diketopiperazines |

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 1178392-11-4 | biosynth.com |

| Molecular Formula | C₆H₈N₂O₂ | biosynth.com |

| Molecular Weight | 140.14 g/mol | biosynth.com |

| Appearance | Powder | americanelements.com |

| SMILES | C1CC1N2CC(=O)NC2=O | biosynth.com |

Future Directions and Research Opportunities

Rational Design of Next-Generation Imidazolidinedione Analogues with Enhanced Specificity

The future of developing imidazolidinedione-based therapeutics lies in the rational, computer-aided design of analogues with high specificity for their biological targets, thereby minimizing off-target effects. nih.gov This approach moves beyond traditional trial-and-error methods, employing computational tools to predict how structural modifications will affect a compound's binding affinity and selectivity.

Key strategies in rational design include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the imidazolidinedione scaffold at its substitution points (primarily the N-1, N-3, and C-5 positions) is crucial. researchgate.net By correlating these structural changes with biological activity, researchers can build models that guide the synthesis of more potent and selective compounds.

Molecular Docking and Dynamics Simulations: These in silico techniques are invaluable for visualizing and evaluating the interaction between imidazolidinedione derivatives and their target proteins at an atomic level. nih.govnih.gov For example, docking studies can predict the binding poses of novel analogues within the active site of an enzyme like Protein Tyrosine Phosphatase 1B (PTP1B) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), allowing for the design of molecules with optimized interactions. nih.govnih.gov Molecular dynamics simulations can further assess the stability of these interactions over time. nih.gov

Pharmacophore Modeling: By identifying the key chemical features (pharmacophores) necessary for a molecule to bind to a specific target, researchers can design novel imidazolidinedione derivatives that possess these features, increasing the probability of desired biological activity.

| Imidazolidinedione Derivative Class | Biological Target | Therapeutic Potential | Reference |

|---|---|---|---|

| 3,4-disubstituted-imidazolidine-2,5-diones | Histone Deacetylase 6 (HDAC6) | Anticancer | nih.gov |

| General imidazolidine-2,4-diones | Protein Tyrosine Phosphatase 1B (PTP1B) | Antidiabetic | nih.gov |

| Substituted imidazolidine-2,4-diones | Bacterial Quorum-Sensing Receptors (LasR/RhlR) | Anti-infective (Virulence Inhibition) | nih.gov |

| Thiazolidine-2,4-dione Hybrids | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Anticancer (Anti-angiogenesis) | nih.govnih.gov |

Development of Novel Synthetic Methodologies for Structural Diversity and Scalability

To fully explore the therapeutic potential of the imidazolidinedione scaffold, the development of innovative and efficient synthetic methods is paramount. While traditional methods like the Biltz synthesis of phenytoin (B1677684) from benzil (B1666583) and urea (B33335) exist, modern drug discovery demands greater diversity, stereochemical control, and scalability. neliti.com

Future research in this area will likely focus on:

Multi-Component Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, offering a highly efficient route to diverse libraries of imidazolidinedione derivatives. mdpi.com

Green Chemistry Approaches: The use of environmentally benign catalysts (e.g., nano-structured bismuth oxide), eco-friendly solvents like water, and energy-efficient conditions (e.g., ultrasonic irradiation) is becoming increasingly important. researchgate.net These methods reduce waste and improve the sustainability of synthesis.

Stereoselective Synthesis: Many biological targets are chiral, meaning they interact differently with different stereoisomers of a drug. Developing stereospecific synthesis routes, such as those starting from chiral diamines or employing aziridine (B145994) ring-opening, is crucial for producing enantiomerically pure compounds with optimal activity. mdpi.comnih.gov

Combinatorial Chemistry: Coupled with high-throughput screening, combinatorial approaches allow for the rapid generation and testing of large libraries of related imidazolidinedione compounds, accelerating the discovery of new lead molecules. nih.gov

| Methodology | Description | Advantages | Reference |

|---|---|---|---|

| Classical Cyclocondensation | Reaction of diamines with carbonylating agents or amino acids with isocyanates. | Straightforward, well-established. | researchgate.netnih.gov |

| Pseudo-Multicomponent Protocol | One-pot synthesis involving in situ formation of intermediates followed by cyclization. | High efficiency, sustainability, reduced steps. | mdpi.com |

| Acid-Catalyzed Cyclization | Reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles. | Excellent regioselectivity, simple procedure. | nih.gov |

| Heterogeneous Catalysis | Use of recyclable catalysts in green solvents like water. | Eco-friendly, operational simplicity, easy work-up. | researchgate.net |

Advanced Characterization Approaches for Complex Imidazolidinedione Systems

As more complex and structurally diverse imidazolidinedione analogues are synthesized, advanced analytical techniques are required for their complete characterization. Standard methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are fundamental for confirming the chemical structure of new compounds. mdpi.comresearchgate.net However, a deeper understanding of their properties requires more sophisticated approaches.

Future directions in characterization include:

X-ray Crystallography: This technique provides definitive proof of a molecule's three-dimensional structure and stereochemistry. For drug development, co-crystallization of an imidazolidinedione analogue with its target protein can reveal the precise binding mode, offering invaluable information for rational drug design. researchgate.net

Chiral Chromatography: For stereoselective syntheses, advanced chromatographic methods are essential to separate and quantify different enantiomers, ensuring the purity of the desired biologically active isomer.

Computational Spectroscopy: Combining experimental data from NMR and IR with quantum chemical calculations can lead to a more accurate and detailed assignment of spectral signals, especially for complex molecules. mdpi.com

Biophysical Techniques: Methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to study the binding kinetics and thermodynamics of imidazolidinedione compounds with their biological targets, providing quantitative data on affinity and binding mechanisms.

Integration of High-Throughput Screening and Omics Technologies for Comprehensive Biological Profiling

To accelerate the discovery of new drug candidates, modern research integrates high-throughput screening (HTS) with multi-omics technologies. This combination allows for the rapid evaluation of large compound libraries and provides a holistic view of their biological effects. ncsu.edunih.gov

High-Throughput Screening (HTS): HTS utilizes automated robotics and sensitive detectors to test millions of compounds against a specific biological target in a short period. youtube.com This technology is crucial for screening large, diverse libraries of imidazolidinedione derivatives to identify initial "hits" with promising activity. ncsu.edunih.gov HTS can be applied to various assays, including those measuring enzyme inhibition, receptor binding, or effects on cell viability. nih.gov

Omics Technologies: Following initial screening, omics approaches can provide a comprehensive profile of a lead compound's effects on a biological system. mdpi.com

Transcriptomics (RNA-Seq): Reveals how a compound alters gene expression across the entire genome, helping to identify the pathways it affects. mdpi.com

Proteomics: Analyzes changes in the levels and post-translational modifications of proteins within a cell or tissue after treatment, which can help identify the direct target and downstream effects of a compound. nih.govsingleron.bio

Metabolomics: Studies the changes in small-molecule metabolites, providing a functional readout of the physiological state of a cell and how it is perturbed by the compound. mdpi.com

Single-Cell Multi-omics: This cutting-edge approach analyzes the omics data from individual cells, revealing cellular heterogeneity in drug response that is missed in bulk analyses. nih.gov

The integration of these technologies creates a powerful workflow: HTS identifies active compounds, and multi-omics analysis then elucidates their mechanisms of action, potential off-target effects, and biomarkers for their activity. nih.gov

| Omics Technology | Application in Drug Discovery | Potential Insights for Imidazolidinediones | Reference |

|---|---|---|---|

| Genomics | Identify genetic markers for drug sensitivity or resistance. | Understanding why certain cancer cell lines are more sensitive to specific analogues. | nih.govnih.gov |

| Transcriptomics | Profile changes in gene expression post-treatment. | Elucidating the molecular pathways modulated by an imidazolidinedione compound. | mdpi.com |

| Proteomics | Identify drug targets and off-targets; study post-translational modifications. | Confirming target engagement and discovering unintended protein interactions. | singleron.bio |

| Metabolomics | Analyze changes in metabolic pathways. | Assessing the functional impact of enzyme inhibition on cellular metabolism. | mdpi.com |

Exploration of New Biological Targets and Pathways for Imidazolidinedione Compounds

The structural versatility of the imidazolidinedione scaffold makes it a privileged structure capable of interacting with a wide range of biological targets. While significant research has focused on areas like cancer and metabolic diseases, vast opportunities exist to explore novel applications. researchgate.netnih.gov

Future research should aim to:

Investigate Anti-Infective Properties: Imidazolidine (B613845) derivatives have shown promise against parasites like Schistosoma mansoni and as inhibitors of bacterial virulence factors in Pseudomonas aeruginosa. nih.govscielo.br This suggests a significant opportunity to develop new classes of antibiotics or anti-parasitic agents that act via novel mechanisms, which is critical in an era of growing drug resistance.

Explore Neurological Targets: The core structure of some imidazolidinediones is related to anticonvulsant drugs like phenytoin. researchgate.netneliti.com This historical link warrants a modern re-evaluation and targeted screening of new derivatives against ion channels, receptors, and enzymes implicated in neurological disorders.

Target Protein-Protein Interactions (PPIs): Many disease pathways are driven by specific interactions between proteins. The diverse geometries accessible through substitutions on the imidazolidinedione ring could be leveraged to design molecules that disrupt these critical PPIs, opening up new therapeutic strategies.

Develop Modulators of the Immune System: The regulation of immune responses is a key therapeutic goal in oncology, autoimmune diseases, and infectious diseases. Screening imidazolidinedione libraries against immune cell targets (e.g., kinases, phosphatases, surface receptors) could uncover novel immunomodulatory agents.

Repurposing and Target Deconvolution: For existing imidazolidinedione compounds with known biological activity but an unclear mechanism, advanced techniques like thermal proteome profiling or chemical proteomics can be used to identify their molecular targets, potentially revealing new uses and pathways for intervention. nih.gov

By systematically screening diverse imidazolidinedione libraries against a wide panel of biological targets and employing mechanism-of-action studies, researchers can uncover new therapeutic avenues for this valuable chemical scaffold.

Q & A

Q. Efficiency Monitoring :

- TLC (Thin-Layer Chromatography) : Track reaction progress using polar/non-polar solvent systems (e.g., ethyl acetate/hexane).

- NMR Spectroscopy : Monitor intermediate formation (e.g., disappearance of cyclopropane proton signals at δ 0.5–1.5 ppm) .

What spectroscopic and crystallographic methods confirm the structural identity of this compound?

Q. Basic Research Focus

- Spectroscopy :

- ¹H/¹³C NMR : Identify cyclopropyl protons (δ 0.5–1.5 ppm) and carbonyl groups (C=O at ~170–180 ppm).

- IR : Confirm N-H stretches (~3200 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

- Crystallography :

- Single-Crystal X-ray Diffraction : Resolve bond angles (e.g., cyclopropane C-C-C ~60°) and intermolecular interactions (e.g., hydrogen bonding in the imidazolidine ring) .

How can factorial design optimize reaction parameters for higher yield and purity?

Q. Advanced Research Focus

- Design of Experiments (DoE) : Use a 2³ factorial design to test variables:

- Factors : Temperature (40–80°C), solvent polarity (ethanol vs. DMF), and catalyst loading (0.5–2 mol%).

- Response Variables : Yield (%) and purity (HPLC area %).

- Statistical Analysis : ANOVA identifies significant factors (e.g., temperature and catalyst loading are critical for cyclopropane stability) .

What methodologies assess the bioactivity of this compound against therapeutic targets?

Q. Advanced Research Focus

- In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ against kinases or proteases (e.g., fluorescence-based assays).

- Antimicrobial Activity : Use MIC (Minimum Inhibitory Concentration) testing on bacterial/fungal strains.

- Mechanistic Studies :

- Molecular Docking : Predict binding modes to targets (e.g., ATP-binding pockets).

- Cellular Assays : Evaluate cytotoxicity (MTT assay) and apoptosis markers (flow cytometry) .

How to resolve contradictions between computational predictions and experimental bioactivity data?

Q. Advanced Research Focus

- Validation Strategies :

- Free-Energy Calculations : Compare MM/PBSA binding energies with experimental IC₅₀ values.

- Dynamic Simulations : Run MD simulations (>100 ns) to assess target-ligand stability.

- Experimental Replication :

What approaches guide structure-activity relationship (SAR) studies for imidazolidine-dione derivatives?

Q. Advanced Research Focus

- Core Modifications :

- Cyclopropane Substitution : Test methyl/fluoro-cyclopropane analogs for metabolic stability.

- Imidazolidine Ring Expansion : Synthesize 5- or 6-membered ring variants (e.g., piperidine-fused derivatives).

- Functional Group Analysis :

- Electron-Withdrawing Groups : Introduce nitro or carbonyl substituents to enhance electrophilicity.

- Biological Correlation : Cross-reference activity data with Hammett σ values or LogP measurements .

How to address solubility challenges in biological testing of this compound?

Q. Advanced Research Focus

- Formulation Strategies :

- Co-Solvent Systems : Use DMSO/PEG mixtures (<5% v/v) to maintain compound stability.

- Nanoencapsulation : Employ liposomal or polymeric nanoparticles for controlled release.

- Derivatization :

- Prodrug Synthesis : Introduce phosphate or ester groups for enhanced aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.